molecular formula C16H9Cl2NO B2807188 2-(2-chlorophenyl)quinoline-4-carbonyl Chloride CAS No. 92566-67-1

2-(2-chlorophenyl)quinoline-4-carbonyl Chloride

Cat. No. B2807188
CAS RN: 92566-67-1
M. Wt: 302.15
InChI Key: ZLWMDSNCWWZOLQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)quinoline-4-carbonyl Chloride is a product used for proteomics research . Its molecular formula is C16H9Cl2NO, and it has a molecular weight of 302.16 .


Molecular Structure Analysis

The molecular structure of 2-(2-chlorophenyl)quinoline-4-carbonyl Chloride consists of a quinoline core with a carbonyl chloride group at the 4-position and a chlorophenyl group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-chlorophenyl)quinoline-4-carbonyl Chloride include a molecular weight of 302.16 and a molecular formula of C16H9Cl2NO .

Scientific Research Applications

Synthesis of Derivatives

A series of 2-(2-(2-chlorophenyl)quinoline-4-carbonyl)-N-substituted hydrazinecarbothioamide derivatives were synthesized using this compound . The structures of these compounds were elucidated with the aid of an elemental analysis, IR, ESI‐MS, 1H‐NMR, and 13C‐NMR spectral data .

Antibacterial Activity

The synthesized compounds were evaluated for their in vitro antibacterial activity against standard drugs . These compounds were found to have a broad spectrum of activity against the screened bacteria .

Antifungal Activity

The synthesized compounds were also evaluated for their antifungal activity .

Antimalarial Activity

Compounds synthesized from 2-(2-chlorophenyl)quinoline-4-carbonyl Chloride showed potent activity against malaria when compared with the standard drugs Chloroquine and Quinine .

Antituberculosis Activity

Some of the synthesized compounds showed mild activity against the H37Rv strain, which is associated with tuberculosis .

Proteomics Research

2-(2-chlorophenyl)quinoline-4-carbonyl Chloride is used in proteomics research .

Molecular Docking Studies

Molecular docking revealed that synthesized derivatives and target proteins were actively involved in a binding pattern and had a significant correlation with biological activity .

ADME-Tox Parameters

ADME-Tox parameters for the synthesized compounds were also performed . This helps in understanding the absorption, distribution, metabolism, and excretion properties of these compounds, as well as their potential toxicity.

properties

IUPAC Name

2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-7-3-1-6-11(13)15-9-12(16(18)20)10-5-2-4-8-14(10)19-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMDSNCWWZOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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